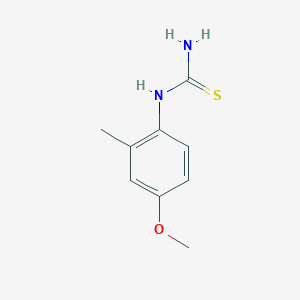

(4-methoxy-2-methylphenyl)thiourea

Vue d'ensemble

Description

“(4-methoxy-2-methylphenyl)thiourea” is an organosulfur compound with a CAS Number of 88884-40-6 . It has a molecular weight of 196.27 .

Synthesis Analysis

Thioureas and their derivatives can be synthesized by the reaction of various anilines with CS2 . A mechanochemical approach has been used for the synthesis of thioureas, ureas, and guanidines . This method involves solid-state mechanochemical ball milling, which has enabled the quantitative synthesis of (thio)ureas and guanidines without using bulk solvents and the generation of byproducts .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 198-200°C .Applications De Recherche Scientifique

DNA-Binding and Biological Activities

- DNA-Binding Studies : Certain nitrosubstituted acyl thioureas, related to (4-methoxy-2-methylphenyl)thiourea, have been studied for their DNA-binding capabilities, showing potential anti-cancer properties (Tahir et al., 2015).

- Antioxidant and Antimicrobial Activities : These compounds also exhibit significant antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating a broad range of biological applications.

Anticancer Properties

- Anticancer Activity : Thiourea compounds with a 4-methoxyphenyl azetidine moiety have shown notable anticancer activity against various human cancer cell lines. These compounds, including derivatives of this compound, have been evaluated for their effectiveness against lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancer cell lines (Parmar et al., 2021).

Synthesis and Chemical Reactions

- Synthesis of Novel Derivatives : Studies on the synthesis of novel thiourea derivatives from 4-methoxy-3-methylphenyl compounds have been reported, indicating the compound’s utility in creating new chemical entities (El-Sakka et al., 2013).

- Structural Characterization : The structural characterization of various thiourea derivatives, including those related to this compound, has been extensively studied. This includes analysis through techniques like X-ray crystallography, NMR, and molecular docking (Haribabu et al., 2015).

Molecular Docking and Computational Studies

- Molecular Docking : The docking of thiourea derivatives with biological targets, like DNA, has been explored, revealing insights into their potential therapeutic applications (Mushtaque et al., 2016).

- Quantum Chemical Analyses : Quantum chemical analyses, such as Density Functional Theory (DFT) studies, have been conducted to understand the electronic and structural properties of thiourea derivatives (Mushtaque et al., 2017).

Environmental Applications

- Heavy Metal Removal : Organic thiourea derivatives have been used for the removal of heavy metals like lead from aqueous solutions, demonstrating their potential in environmental remediation (Benkhatou et al., 2016).

Bacterial Inhibition

- Bacterial Acetyl-CoA Carboxylase Inhibition : Thiourea derivatives have shown effectiveness in inhibiting bacterial acetyl-CoA carboxylase, indicating their potential as antibacterial agents (Vikram et al., 2021).

Safety and Hazards

Orientations Futures

Thioureas and their derivatives, including “(4-methoxy-2-methylphenyl)thiourea”, have potential applications in numerous fields such as organic synthesis and pharmaceutical industries . They have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase . Future research could explore these potentials further.

Mécanisme D'action

Target of Action

Thiourea derivatives, in general, have been known to interact with a variety of biological targets due to their versatile chemical structure .

Mode of Action

Thiourea derivatives are known for their variable topological aspects, binding modes, and broad-spectrum promising pharmacological properties . They have multiple binding sites, making them flexible ligands for complexation with transition metals .

Biochemical Pathways

Thiourea derivatives have been reported to exhibit varied biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (19627) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Thiourea derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The compound’s storage temperature is reported to be room temperature, suggesting that it may be stable under normal environmental conditions .

Propriétés

IUPAC Name |

(4-methoxy-2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-5-7(12-2)3-4-8(6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKDXGONFFBJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607802 | |

| Record name | N-(4-Methoxy-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88884-40-6 | |

| Record name | N-(4-Methoxy-2-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxy-2-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.